Cas no 59396-46-2 ((2-chlorophenyl)(4-fluoro-3-methylphenyl)methanone)

(2-chlorophenyl)(4-fluoro-3-methylphenyl)methanone structure
59396-46-2 structure
Product Name:(2-chlorophenyl)(4-fluoro-3-methylphenyl)methanone
CAS No:59396-46-2
MF:C14H10ClFO
MW:248.680006504059
MDL:MFCD09801642
CID:1614469
PubChem ID:24723260
Update Time:2025-04-21

(2-chlorophenyl)(4-fluoro-3-methylphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (2-chlorophenyl)-(4-fluoro-3-methyl-phenyl)methanone
    • LogP
    • (2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone
    • 2-CHLORO-4'-FLUORO-3'-METHYLBENZOPHENONE
    • (2-chlorophenyl)(4-fluoro-3-methylphenyl)methanone
    • DB-303031
    • EN300-85960
    • Z733415258
    • AKOS006123038
    • (2-Chloro-phenyl)-(4-fluoro-3-methyl-phenyl)-methanone
    • MFCD09801642
    • G27597
    • DTXSID70641762
    • 59396-46-2
    • MDL: MFCD09801642
    • Inchi: 1S/C14H10ClFO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
    • InChI Key: DGGVFSJQDNUMIP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(C1=CC=C(C(C)=C1)F)=O

Computed Properties

  • Exact Mass: 248.0405
  • Monoisotopic Mass: 248.0404208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.243
  • Boiling Point: 365.2°C at 760 mmHg
  • Flash Point: 174.6°C
  • Refractive Index: 1.571
  • PSA: 17.07

(2-chlorophenyl)(4-fluoro-3-methylphenyl)methanone Pricemore >>

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